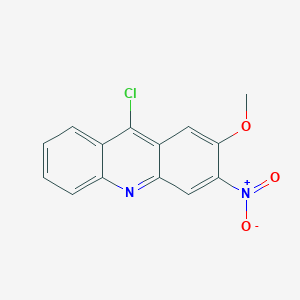
9-Chloro-2-methoxy-3-nitroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-2-methoxy-3-nitroacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a chloro group at the 9th position, a methoxy group at the 2nd position, and a nitro group at the 3rd position on the acridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-methoxy-3-nitroacridine typically involves the nitration of 9-chloro-2-methoxyacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 9-chloro-2-methoxy-3-aminoacridine.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
9-Chloro-2-methoxy-3-nitroacridine has found applications in several scientific research areas:
Biology: Investigated for its interactions with DNA and RNA, making it a useful tool in molecular biology studies.
Medicine: Explored for its potential anticancer and antimicrobial properties. Acridine derivatives are known for their ability to intercalate into DNA, disrupting cellular processes in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 9-Chloro-2-methoxy-3-nitroacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
類似化合物との比較
- 9-Chloro-2-ethoxy-6-nitroacridine
- 9-Chloro-6,7-dimethoxy-3-nitroacridine
- 9-Methoxy-10-nitro-anthracene
Comparison: Compared to other similar compounds, 9-Chloro-2-methoxy-3-nitroacridine is unique due to its specific substitution pattern on the acridine ring. The presence of the chloro, methoxy, and nitro groups at distinct positions imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89974-81-2 |
|---|---|
分子式 |
C14H9ClN2O3 |
分子量 |
288.68 g/mol |
IUPAC名 |
9-chloro-2-methoxy-3-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-13-6-9-11(7-12(13)17(18)19)16-10-5-3-2-4-8(10)14(9)15/h2-7H,1H3 |
InChIキー |
GWVRIWNHCUZZKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
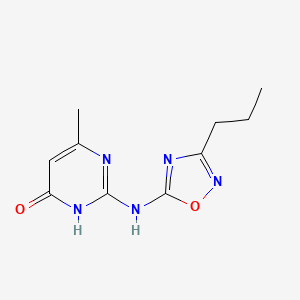
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)

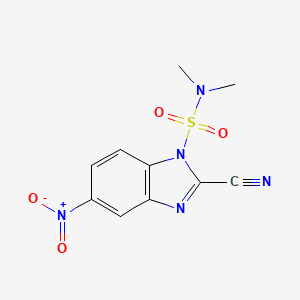
![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)
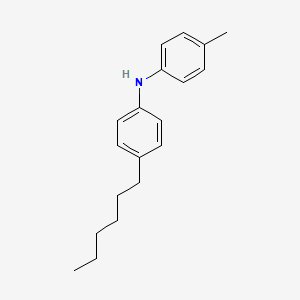

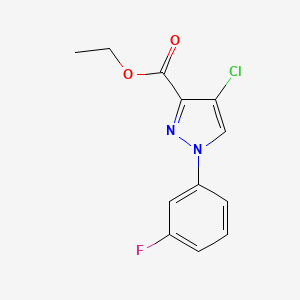
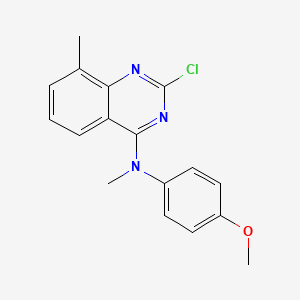

![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
